Egfr/brafv600E-IN-2

Description

Properties

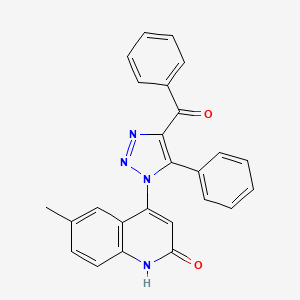

Molecular Formula |

C25H18N4O2 |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

4-(4-benzoyl-5-phenyltriazol-1-yl)-6-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C25H18N4O2/c1-16-12-13-20-19(14-16)21(15-22(30)26-20)29-24(17-8-4-2-5-9-17)23(27-28-29)25(31)18-10-6-3-7-11-18/h2-15H,1H3,(H,26,30) |

InChI Key |

FLNFKMUXXNJTEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C=C2N3C(=C(N=N3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr/brafv600E-IN-2 involves the preparation of purine/pteridine-based derivatives. These derivatives are designed to inhibit both EGFR and BRAF V600E. The synthetic route typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization .

Industrial Production Methods

For industrial production, the compound is prepared using a combination of solvents and reagents. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol (PEG300) and Tween 80, and finally mixing with double-distilled water (ddH2O) .

Chemical Reactions Analysis

Types of Reactions

Egfr/brafv600E-IN-2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products

The major products formed from these reactions are typically derivatives of the original compound, which may exhibit enhanced or reduced activity depending on the modifications made .

Scientific Research Applications

In Vitro Studies

Recent studies have highlighted the dual inhibitory effects of various compounds, including EGFR/BRAF V600E-IN-2, on cancer cell proliferation. For instance, compounds tested against multiple cancer cell lines demonstrated significant inhibition, with IC50 values indicating potent activity:

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 18 | EGFR/BRAF V600E | 140 ± 10 | |

| Compound 19 | EGFR/BRAF V600E | 190 ± 12 | |

| Erlotinib | EGFR | 65 ± 5 |

These findings suggest that the hybrid compounds exhibit strong potential as dual inhibitors, outperforming traditional therapies like Erlotinib.

Co-Inhibition Strategies

Clinical evidence supports the efficacy of co-inhibiting EGFR and BRAF in patients with acquired resistance to EGFR tyrosine kinase inhibitors (TKIs). One notable case involved a patient with lung adenocarcinoma who developed a BRAF V600E mutation after treatment with osimertinib. The combination therapy of osimertinib with BRAF and MEK inhibitors led to partial regression and prolonged progression-free survival (PFS) of four months .

Treatment Outcomes

A review of eight cases involving EGFR/BRAF/MEK co-inhibition indicated an overall response rate (ORR) of 55.5%, with PFS exceeding six months in two-thirds of patients. Adverse effects were generally low-grade, including pyrexia and nausea . These outcomes underscore the potential of dual-targeted therapies in managing complex resistance patterns in non-small cell lung cancer (NSCLC).

Case Analysis of Co-Mutations

A study examining co-mutations in Chinese NSCLC patients revealed that different subtypes of BRAF mutations could influence the prognosis following EGFR-TKI treatment . This highlights the necessity for personalized treatment approaches based on genetic profiling.

Resistance Mechanisms

Research into clonal dynamics during therapy has shown that BRAF mutations can limit the effectiveness of EGFR inhibitors. In models where both mutations were present, combined inhibition strategies yielded better outcomes than monotherapies . This emphasizes the importance of understanding tumor genetics for effective treatment planning.

Mechanism of Action

Egfr/brafv600E-IN-2 exerts its effects by inhibiting the activity of both EGFR and BRAF V600E. The compound binds to the active sites of these proteins, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This dual inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Inhibitory Potency (IC50 Values)

The table below summarizes the IC50 values of EGFR/BRAFV600E-IN-2 and comparable dual inhibitors:

Key Findings :

- EGFR Inhibition : this compound exhibits comparable or slightly weaker EGFR inhibition than erlotinib (80 vs. 89 nM) but outperforms scaffold-similar compounds like 5b (92 nM) .

- BRAFV600E Inhibition : Erlotinib remains superior (60 nM) compared to this compound (93 nM) and other analogs. However, EGFR/BRAFV600E-IN-3 shows enhanced BRAFV600E inhibition (68 nM) with added activity against the resistance-associated EGFRT790M mutant .

Structural and Functional Insights

- Binding Modes: Molecular docking studies reveal that erlotinib forms hydrogen bonds with MET769 and CYS773 in EGFR and THR529/CYS532 in BRAFV600E, achieving ligand binding energies of -8.6 and -8.4 kcal/mol, respectively.

- Scaffold Diversity: Thiazole Derivatives (e.g., 3f): Moderate dual inhibition but lack selectivity for mutant isoforms . Quinazolinone/Purine Hybrids (e.g., 5e, 7e): Improved BRAFV600E selectivity (IC50 ~92 nM) but reduced EGFR suppression compared to this compound .

Antiproliferative and Secondary Activities

- Antiproliferative Efficacy : this compound reduces cell viability in the 35–89 nM range across multiple cancer cell lines, aligning with its kinase inhibition profile. However, EGFR/BRAFV600E-IN-3 demonstrates superior apoptosis induction due to its antioxidant properties .

Critical Analysis of Limitations and Advantages

- Advantages of this compound :

- Limitations: Lower BRAFV600E potency than erlotinib. Limited data on pharmacokinetics and toxicity in vivo.

Biological Activity

Egfr/brafv600E-IN-2 is a compound designed to inhibit both the Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutation, which is a common driver in various cancers, particularly melanoma, colorectal cancer, and non-small cell lung cancer (NSCLC). This dual inhibition aims to enhance therapeutic efficacy by targeting two critical pathways in tumor growth and survival.

The BRAF V600E mutation leads to constitutive activation of the MAPK signaling pathway, promoting uncontrolled cell proliferation. Inhibition of this pathway, along with EGFR signaling, can effectively reduce tumor growth. This compound targets these pathways through competitive inhibition, thereby blocking downstream signaling that contributes to cancer progression.

In Vitro Studies

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, bis-pyrazoline hybrids have shown promising results with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.05 µM to 1.50 µM for potent compounds . The dual inhibition capability was confirmed through assays measuring the IC50 values for BRAF V600E inhibition, which ranged from 93 nM to 125 nM for selected compounds .

Table 1: Antiproliferative Activity of Selected Compounds

| Compound | GI50 (µM) | IC50 BRAF V600E (nM) |

|---|---|---|

| Compound 12 | 1.05 | 93 ± 6 |

| Compound 15 | 1.50 | 98 ± 8 |

| Compound 17 | 1.20 | 107 ± 9 |

Apoptotic Induction

The biological activity of this compound also includes the induction of apoptosis in cancer cells. Studies have shown that certain derivatives increase the levels of pro-apoptotic markers such as caspase-3 and Bax while downregulating anti-apoptotic markers like Bcl-2 . This apoptotic effect is crucial for overcoming resistance mechanisms often seen in tumors treated with single-agent therapies.

Case Studies and Clinical Implications

The clinical relevance of targeting both EGFR and BRAF V600E has been highlighted in various studies. For example, combination therapies involving BRAF inhibitors like dabrafenib and MEK inhibitors have shown improved response rates in patients with BRAF V600E mutations . This therapeutic strategy is particularly effective in pediatric patients with low-grade gliomas harboring this mutation .

Table 2: Response Rates in Clinical Trials

| Treatment Combination | Response Rate (Adults) | Response Rate (Pediatrics) |

|---|---|---|

| Dabrafenib + Trametinib | 70% (low-grade gliomas) | 33% (high-grade gliomas) |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound and its analogs. These studies suggest that the presence of dual pharmacophoric elements enhances binding interactions within the active sites of both EGFR and BRAF V600E . The docking scores indicate that some hybrids possess superior binding capabilities compared to established drugs like erlotinib, suggesting a potential for greater efficacy .

Resistance Mechanisms

Despite the promising activity of dual inhibitors, resistance remains a challenge. Studies indicate that inhibiting BRAF can sometimes lead to reactivation of EGFR signaling, necessitating combination strategies to maintain therapeutic effectiveness . Understanding these resistance mechanisms is crucial for developing more effective treatment regimens.

Q & A

Q. What is the molecular mechanism by which EGFR/BRAFV600E-IN-2 inhibits EGFR and BRAF V600E mutations?

this compound competitively binds to the epidermal growth factor receptor (EGFR) at a novel epitope, blocking autophosphorylation and downstream signaling. For BRAF V600E, it likely disrupts the kinase domain’s ATP-binding pocket, as observed in structural analogs. Experimental validation includes kinase inhibition assays and 3D tumor proliferation models to confirm suppression of oncogenic pathways .

Q. How can researchers optimize in vitro assays to evaluate this compound efficacy?

Use cell lines with confirmed EGFR mutations (e.g., H1975 for EGFR L858R/T790M) or BRAF V600E mutations (e.g., A375 melanoma). Measure IC50 values via dose-response curves and validate using Western blotting for phospho-EGFR/BRAF and downstream markers (e.g., ERK1/2 phosphorylation). Include controls with wild-type EGFR/BRAF to assess selectivity .

Advanced Research Questions

Q. How should experimental designs account for resistance mechanisms in this compound-treated tumors?

Resistance often arises from secondary mutations (e.g., EGFR T790M) or pathway reactivation (e.g., MAPK/MEK). Employ longitudinal genomic profiling of patient-derived xenografts (PDXs) or CRISPR screens to identify compensatory mutations. Combinatorial therapies (e.g., MEK inhibitors) should be tested in co-treatment assays .

Q. What methodologies reconcile contradictory data on this compound efficacy across different patient subgroups?

Stratify clinical or preclinical data by mutation subtype (e.g., exon 19 deletions vs. L858R) and smoking history. Use multivariate regression to adjust for confounding variables. Validate findings in isogenic cell lines engineered with specific mutations to isolate genetic influences .

Q. How can researchers assess off-target effects of this compound in complex biological systems?

Perform kinome-wide profiling (e.g., using kinobeads or ATP-competitive probes) to identify unintended kinase interactions. Combine with transcriptomic analysis (RNA-seq) to detect pathway crosstalk. In vivo toxicity studies in murine models should include histopathology of major organs .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent responses to this compound?

Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC50/EC50 values. Apply ANOVA with post-hoc tests for multi-group comparisons. For time-course data, mixed-effects models account for inter-sample variability. Tools like GraphPad Prism or R packages (drc, nlme) are suitable .

Q. How should researchers handle discrepancies between in vitro and in vivo efficacy data for this compound?

Investigate pharmacokinetic factors (e.g., bioavailability, half-life) via LC-MS/MS plasma profiling. Use 3D spheroid or organoid models to bridge the gap between monolayer cultures and in vivo systems. Validate findings with immunohistochemistry (IHC) of tumor sections for target engagement markers .

Experimental Design and Validation

Q. What are best practices for validating this compound specificity in dual-target inhibition studies?

Employ isoform-specific siRNA knockdowns or CRISPR-Cas9 knockout models to dissect contributions of EGFR vs. BRAF V600E. Use selective inhibitors (e.g., osimertinib for EGFR, dabrafenib for BRAF) as comparators in competition assays. Surface plasmon resonance (SPR) can quantify binding affinities to each target .

Q. How can researchers design robust pharmacokinetic/pharmacodynamic (PK/PD) models for this compound?

Collect serial plasma/tissue samples in preclinical models to measure drug concentrations (PK) and correlate with PD biomarkers (e.g., p-EGFR suppression). Compartmental modeling (e.g., NONMEM) integrates time-concentration-effect relationships. Validate models with external datasets to ensure generalizability .

Reproducibility and Reporting

Q. What metadata standards are critical for reporting this compound studies?

Include detailed protocols for compound preparation (purity ≥98%, HPLC traces), cell line authentication (STR profiling), and mutation verification (Sanger sequencing). Adhere to MIAME (microarray) or ARRIVE (in vivo) guidelines. Raw data (e.g., flow cytometry FCS files, microscopy images) must be archived in FAIR-compliant repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.